2-isocyanato-2-methylpentane
Description
Properties
CAS No. |
70780-86-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanato 2 Methylpentane
Phosgene-Based Approaches to Aliphatic Monoisocyanates
The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. nih.govsabtechmachine.com This method is valued for its efficiency and scalability, though it requires stringent safety protocols.
The synthesis of 2-isocyanato-2-methylpentane via the aminolysis-phosgenation route begins with its corresponding primary amine, 2-amino-2-methylpentane. The process is typically conducted in two stages, often referred to as "cold" and "hot" phosgenation, to optimize yield and minimize the formation of byproducts. sabtechmachine.com
In the initial cold phosgenation step (typically below 70°C), the amine reacts with phosgene to form an intermediate carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.com To prevent the formation of undesired urea (B33335) byproducts from the reaction of the isocyanate product with unreacted amine, an excess of phosgene is used. A key optimization strategy involves first converting the amine into its hydrochloride or carbonate salt by reacting it with hydrochloric acid or carbon dioxide. nih.govsabtechmachine.com This salt slurry is then reacted with phosgene.
The subsequent hot phosgenation stage involves heating the reaction mixture (e.g., to 120-150°C) to thermally decompose the carbamoyl chloride into the final this compound and hydrogen chloride (HCl). sabtechmachine.comgoogle.com
Reaction Pathway:
Salt Formation (Optional): R-NH₂ + HCl → R-NH₃⁺Cl⁻
Cold Phosgenation: R-NH₂ + COCl₂ → R-NHCOCl + HCl
Hot Phosgenation: R-NHCOCl → R-NCO + HCl
High-boiling point inert solvents such as o-dichlorobenzene or toluene (B28343) are commonly used to facilitate the reaction and subsequent purification steps. sabtechmachine.comgoogle.com
Due to the extreme toxicity and gaseous nature of phosgene, solid triphosgene (B27547) (bis(trichloromethyl) carbonate) and liquid diphosgene (trichloromethyl chloroformate) are often used as safer, easier-to-handle substitutes, particularly in laboratory settings. chemicalforums.comnih.gov These reagents serve as in situ sources of phosgene, generating it directly within the reaction mixture. One mole of triphosgene is equivalent to three moles of phosgene, while one mole of diphosgene provides two moles of phosgene. rsc.org
The procedure typically involves dissolving the amine (2-amino-2-methylpentane) in an anhydrous solvent like dichloromethane (B109758) or toluene, often in the presence of a base such as triethylamine (B128534) or sodium bicarbonate to scavenge the HCl produced. chemicalforums.comorgsyn.org A solution of triphosgene or diphosgene is then added slowly at a controlled temperature (e.g., 0°C) to manage the exothermic reaction. chemicalforums.com This approach offers greater reagent efficiency and process control on a smaller scale. google.com
Table 1: Comparison of Phosgenating Agents
| Feature | Phosgene | Diphosgene | Triphosgene |
|---|---|---|---|
| Formula | COCl₂ | CCl₃OCOCl | (CCl₃O)₂CO |
| Physical State | Gas | Liquid | Crystalline Solid |
| Boiling Point | 8 °C | 128 °C | 203–206 °C (decomposes) |
| Molar Eq. of COCl₂ | 1 | 2 | 3 |
| Handling | Highly toxic gas, requires special equipment | Toxic liquid, corrosive | Stable solid, easier to handle and weigh |
Non-Phosgene Routes for Isocyanate Synthesis
The significant hazards associated with phosgene have spurred extensive research into alternative, "phosgene-free" synthetic routes. ionike.comdigitellinc.com These methods often rely on catalytic processes involving carbon monoxide or other carbonyl sources.
Reductive carbonylation offers a direct pathway to isocyanates from nitro compounds, avoiding the need to first reduce the nitro group to an amine. researchgate.netukessays.com For the synthesis of this compound, the starting material would be 2-methyl-2-nitropentane. The reaction involves treating the nitro compound with carbon monoxide (CO) under pressure in the presence of a transition metal catalyst.
Group VIII transition metals, particularly palladium and rhodium complexes, have proven to be the most effective catalysts for this transformation. researchgate.netgoogle.com The catalytic activity and selectivity are highly dependent on the ligands coordinated to the metal center; for instance, palladium complexes with phenanthroline or its derivatives have shown high efficacy. researchgate.netosti.gov
The reaction is typically carried out at elevated temperatures (150-220°C) and high pressures of CO. A significant challenge is that the isocyanate product can be unstable under these conditions. researchgate.net If the reaction is performed in the presence of an alcohol, the corresponding carbamate (B1207046) is often formed with higher selectivity. researchgate.net The carbamate can then be isolated and thermally decomposed in a separate step to yield the pure isocyanate.
Table 2: Catalytic Systems for Reductive Carbonylation of Nitro Compounds
| Catalyst System | Ligand(s) | Typical Conditions | Product |
|---|---|---|---|
| Palladium(II) complex | 1,10-Phenanthroline | 160-200 °C, CO pressure | Isocyanate or Carbamate |
| Rhodium Carbonyl Cluster | Phosphines | 150-190 °C, CO pressure | Isocyanate |
| Ruthenium complex | N-heterocyclic carbenes | 140-180 °C, CO pressure | Carbamate (in alcohol) |
The oxidative carbonylation of amines provides another phosgene-free route, converting 2-amino-2-methylpentane directly into the isocyanate using carbon monoxide and an oxidant. chinesechemsoc.org Palladium-based catalysts are again central to this methodology. The general mechanism involves the coordination of the amine and CO to the palladium center, followed by oxidative steps to form the N-C bond and regenerate the catalyst.
A common catalytic system involves a palladium(II) salt in conjunction with a cocatalyst and an oxidant like oxygen or benzoquinone. researchgate.net While this method can proceed under milder conditions than reductive carbonylation, a key drawback is the need for stoichiometric oxidants to sustain the catalytic cycle, which can reduce the atom economy and appeal for large-scale industrial applications. chinesechemsoc.org Electrocatalytic approaches, where the oxidant is replaced by an anode, are being explored to overcome this limitation. researchgate.net
The Staudinger-Aza-Wittig reaction is a versatile, phosgene-free method for synthesizing isocyanates from alkyl azides. beilstein-journals.org The synthesis of this compound would begin with 2-azido-2-methylpentane. The sequence involves two key steps:
Staudinger Reaction: The alkyl azide (B81097) reacts with a tertiary phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane (also known as an aza-ylide).
Aza-Wittig Reaction: The iminophosphorane intermediate is trapped by an electrophile, in this case, carbon dioxide (CO₂), which undergoes a cyclization and fragmentation sequence to yield the isocyanate and phosphine oxide.
This method is advantageous as it uses carbon dioxide, a readily available and non-toxic C1 source. beilstein-journals.org The development of microwave-assisted protocols has significantly enhanced this reaction, reducing reaction times from hours to minutes and often improving yields. beilstein-journals.orgnih.gov The use of polymer-bound phosphines can also simplify purification, as the resulting phosphine oxide byproduct can be removed by simple filtration. beilstein-journals.orgresearchgate.net
Table 3: Examples of Isocyanate Synthesis via Microwave-Assisted Staudinger-Aza-Wittig Reaction
| Starting Azide | Product | Yield (%) |
|---|---|---|
| Benzyl azide | Benzyl isocyanate | >99% |
| 1-Azidohexane | 1-Isocyanatohexane | >99% |
| 2-Azidopropane | 2-Isocyanatopropane | 91% |
| 1-Azido-4-methoxybenzene | 1-Isocyanato-4-methoxybenzene | 98% |
Data adapted from studies on general microwave-assisted Staudinger-Aza-Wittig reactions to illustrate typical yields. beilstein-journals.orgresearchgate.net
Urea-Based Pathways: Transurethanization and Sustainable Approaches
The synthesis of isocyanates, including this compound, is traditionally reliant on the use of highly toxic phosgene. Modern synthetic chemistry seeks to replace such hazardous reagents with safer, more sustainable alternatives. Urea-based pathways represent a significant step in this direction, offering isocyanate-free routes that are more environmentally benign. rsc.org
One prominent sustainable method involves the thermal decomposition of carbamates or ureas. In the indirect reductive carbonylation method, a nitro compound can be reacted with an alcohol in the presence of a catalyst and carbon monoxide to form a carbamate. universiteitleiden.nl This carbamate can then be thermally cracked to yield the desired isocyanate and the alcohol, which can be recycled. universiteitleiden.nl This process avoids the direct handling of phosgene.
Transurethanization , also known as transcarbamoylation, is another key strategy. This equilibrium-driven reaction involves the exchange of the alcohol portion of a carbamate with another alcohol. While often applied in polyurethane chemistry, the underlying principle can be adapted for the synthesis of small-molecule isocyanates. nih.govmdpi.comnih.gov In a conceptual application to this compound, a readily available carbamate could be reacted with 2-methyl-2-pentanol (B124083) in the presence of a suitable catalyst. The reaction equilibrium would be shifted towards the formation of the corresponding carbamate precursor, which upon heating, could yield this compound.
Recent research has highlighted various catalysts that can facilitate these non-isocyanate pathways. For instance, bismuth compounds like BiCl₃ have been identified as effective, low-toxicity catalysts for transurethanization polycondensation, presenting a promising alternative to traditional tin-based catalysts. nih.govmdpi.com Other approaches focus on the dehydrogenative coupling of amines and formamides or methanol, catalyzed by ruthenium or manganese pincer complexes, which proceed via isocyanate intermediates. researchgate.net
Another innovative and green approach is the Staudinger-aza-Wittig reaction, where an azide precursor reacts with a phosphine and carbon dioxide to generate the isocyanate. nih.govbeilstein-journals.org This method replaces phosgene with CO₂, a renewable and non-toxic C1 source. nih.gov For this compound, this would involve the synthesis of 2-azido-2-methylpentane as a key intermediate.
| Method | Key Reactants | Key Advantages | Catalyst Examples | Reference |
|---|---|---|---|---|
| Carbamate/Urea Pyrolysis | Carbamates, Ureas | Avoids phosgene, potential for reactant recycling | Typically thermal, catalyst may be used in formation step | universiteitleiden.nl |
| Transurethanization | Carbamates, Alcohols | Isocyanate-free pathway, mild conditions | Bismuth compounds (BiCl₃), Tin compounds (Bu₂SnO) | nih.govmdpi.com |
| Dehydrogenative Coupling | Amines, Formamides/Methanol | Atom-economic, H₂ is the only byproduct | Ruthenium or Manganese pincer complexes | researchgate.net |
| Staudinger-aza-Wittig Reaction | Azides, CO₂, Phosphines | Uses CO₂ instead of phosgene, high purity products | Not catalyst-driven, relies on phosphine reagent | nih.govbeilstein-journals.org |
Stereoselective Synthesis of Chiral Aliphatic Isocyanates
The molecule this compound possesses a stereocenter at the C2 position, where the isocyanate group is attached. This means it can exist as two distinct enantiomers, (R)-2-isocyanato-2-methylpentane and (S)-2-isocyanato-2-methylpentane. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance in fields like pharmaceuticals and agrochemicals, where biological activity is often specific to one stereoisomer. General strategies for the asymmetric synthesis of chiral molecules can be applied to produce enantiomerically pure or enriched aliphatic isocyanates. mdpi.com
Chiral Auxiliary-Mediated Strategies in Isocyanate Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a powerful and reliable method for asymmetric synthesis. sigmaaldrich.com
A general strategy for synthesizing (R)- or (S)-2-isocyanato-2-methylpentane using this approach would involve the following conceptual steps:
Attachment of Auxiliary: A prochiral precursor is covalently bonded to a chiral auxiliary. Common auxiliaries include Evans oxazolidinones or pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction to create the new stereocenter. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reagent to attack from the opposite face, thus leading to the preferential formation of one diastereomer. For the target molecule, this could be a diastereoselective alkylation of an appropriate precursor.
Removal of Auxiliary: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched precursor (e.g., an acid, alcohol, or amine).
Conversion to Isocyanate: The precursor is then converted to the final isocyanate product through standard functional group transformations, ensuring the stereocenter remains intact.
| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acidic or basic hydrolysis, reduction (LiBH₄, LiAlH₄) | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Acidic hydrolysis | wikipedia.org |
| Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | Hydrolysis, reduction | wikipedia.org |
| tert-Butanesulfinamide | Synthesis of chiral amines from imines | Mild acid (e.g., HCl) | wikipedia.org |
While these stereoselective methodologies are well-established in organic synthesis, their specific application to produce enantiopure this compound would require dedicated research to optimize reaction conditions and yields.
Reactivity and Reaction Mechanisms of 2 Isocyanato 2 Methylpentane
Nucleophilic Addition Reactions of the Isocyanate Group
The core reactivity of 2-isocyanato-2-methylpentane lies in the nucleophilic addition to the cumulative double bonds of the isocyanate group. Nucleophiles attack the partially positive carbon atom, leading to the formation of a variety of addition products.
The reaction of this compound with alcohols yields urethanes (also known as carbamates). This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. The mechanism of this reaction can be complex, often involving the participation of multiple alcohol molecules. Theoretical and experimental studies on similar isocyanate systems suggest that the alcoholysis proceeds through a multimolecular mechanism where alcohol clusters are involved in the transition state. kuleuven.be The reaction generally follows second-order kinetics but can be influenced by the concentration of the alcohol. mdpi.com
Interactive Table: Effect of Solvent on the Rate Constant of Isocyanate-Alcohol Reactions (Analogous Systems)
| Isocyanate | Alcohol | Solvent | Rate Constant (L mol⁻¹ s⁻¹) |
| Phenyl Isocyanate | 1-Propanol | THF | Value not specified |
| Phenyl Isocyanate | 1-Propanol | Acetonitrile | Value not specified |
| Phenyl Isocyanate | 2-Propanol | Cyclohexane | Value not specified |
Note: Specific rate constants for this compound are not available in the cited literature. The table illustrates the type of data available for analogous systems. kuleuven.bemdpi.com
The reaction between isocyanates and alcohols can be significantly accelerated by catalysts. Both organometallic compounds and organocatalysts, such as tertiary amines, are effective. Organotin compounds are common catalysts in urethane (B1682113) synthesis. turkchem.net The catalytic mechanism can vary; for instance, some metal catalysts may associate with the isocyanate to increase its electrophilicity, while others may form an alcoholate with the polyol. turkchem.net
Tertiary amines are also widely used and are known to effectively catalyze the urethane formation reaction. semanticscholar.org The mechanism of tertiary amine catalysis can involve the formation of a complex between the catalyst and either the isocyanate or the alcohol, which then facilitates the reaction. acs.org The catalytic activity of tertiary amines is influenced by their basicity and steric accessibility. For a sterically hindered isocyanate like this compound, the choice of catalyst would be crucial to achieve a desirable reaction rate.
Interactive Table: Comparison of Catalytic Activity in Urethane Formation (Analogous Systems)
| Catalyst Type | Catalyst Example | Isocyanate System | Relative Rate Enhancement |
| Organometallic | Dibutyltin (B87310) dilaurate | Phenyl Isocyanate - Butanol | High |
| Tertiary Amine | DABCO | Phenyl Isocyanate - Butanol | Moderate to High |
| Tertiary Amine | Triethylamine (B128534) | Phenyl Isocyanate - Butanol | Moderate |
Note: This table provides a qualitative comparison of catalyst effectiveness based on general principles discussed in the literature for analogous systems. turkchem.netnih.gov
This compound reacts with primary and secondary amines to form substituted ureas. This reaction is generally much faster than the reaction with alcohols. The aminolysis pathway involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This reaction typically proceeds rapidly without the need for a catalyst. researchgate.net
The reaction of isocyanates with water is a crucial process, particularly in the production of polyurethane foams where it serves as a blowing reaction. The initial product of the reaction between this compound and water is an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide. stackexchange.comresearchgate.net The newly formed amine can then react with another molecule of the isocyanate to produce a disubstituted urea (B33335). researchgate.net
Theoretical studies on the hydrolysis of isocyanates suggest that the reaction can proceed through a concerted mechanism involving a chain of water molecules. nih.gov The nucleophilic attack of water can occur at either the N=C or C=O bond of the isocyanate, leading to the formation of carbamate (B1207046) or imidic acid intermediates. nih.gov The presence of additional water molecules can act as a catalyst, lowering the activation energy of the reaction. nih.gov
Beyond alcohols, amines, and water, this compound can react with other protic nucleophiles. For example, it can react with thiols to form thiocarbamates. This reaction is generally slower than the reaction with alcohols and often requires catalysis, with tertiary amines being effective promoters. researchgate.net Carboxylic acids can also react with isocyanates, though the reaction pathways can be more complex and may lead to the formation of amides and carbon dioxide upon decomposition of an intermediate mixed anhydride.
Reaction with Alcohols: Urethane Formation and Multimolecular Mechanisms
Cycloaddition Reactions Involving the Isocyanate Moiety
Cycloaddition reactions are a significant class of transformations for the isocyanate group, allowing for the construction of various heterocyclic ring systems. The isocyanate can participate as a 2π component in [2+2] cycloadditions or as a dienophile in [4+2] cycloadditions. wikipedia.org
The [2+2] cycloaddition of isocyanates with alkenes is a well-established method for synthesizing β-lactams (2-azetidinones), which are important structural motifs in medicinal chemistry. researchtrends.net This reaction involves the combination of the C=N bond of the isocyanate and the C=C bond of the alkene to form a four-membered ring. Highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI), are particularly effective in these transformations, readily reacting with a variety of alkenes to produce N-chlorosulfonyl-β-lactams. researchtrends.netnih.govacs.org
The mechanism of this cycloaddition can vary depending on the electronic properties of the reacting alkene. researchtrends.net With electron-deficient alkenes, the reaction tends to proceed through a concerted suprafacial mechanism. researchtrends.net However, for most alkenes, especially those that are electron-rich, the reaction follows a stepwise pathway involving a 1,4-diradical or a 1,4-dipolar intermediate. researchtrends.net Evidence for a stepwise process includes the observation of intermediates in reactions involving reagents like p-toluenesulfonyl isocyanate. researchtrends.net In some cases, mechanical force has been shown to induce a retro-[2+2] cycloaddition in a 1,2-diazetidinone, generating an isocyanate and an imine, highlighting the dynamic nature of this four-membered ring system.
| Reactant Type | Proposed Mechanism | Intermediate | Reference |
| Electron-deficient alkene | Concerted | None (Transition State) | researchtrends.net |
| Electron-rich alkene | Stepwise | 1,4-diradical or 1,4-dipolar | researchtrends.net |
Isocyanates can function as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org In these reactions, the C=N bond of the isocyanate group reacts with a conjugated diene to form a six-membered heterocyclic adduct. acs.org This provides a direct route to various nitrogen-containing heterocycles. While the olefinic bond in an unsaturated isocyanate is typically more reactive, the isocyanate function itself can participate, although it is less common compared to its other reactions. acs.org The reactivity in Diels-Alder reactions is often observed with more activated systems. wikipedia.orgacs.org For example, some aryl isocyanates have been shown to react with highly reactive dienes. acs.org
Isocyanates can react with themselves in oligomerization processes, with the most common being cyclotrimerization to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, known as isocyanurates. wikipedia.org This self-polymerization is a stepwise process that can also lead to higher-molecular-weight oligomers such as pentamers and heptamers. acs.org The formation of isocyanurates is widely used to improve the thermal stability, mechanical properties, and flame retardancy of polyurethane materials. dntb.gov.ua
The cyclotrimerization is typically a highly exothermic reaction and is almost always catalyzed. researchgate.net A wide variety of catalysts are effective for this transformation, which can be broadly categorized into Lewis bases and organometallic compounds. dntb.gov.uaacs.orgtue.nl The generally accepted mechanism for anionic catalysis involves the initial nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate. nih.govacs.org This generates an anionic intermediate that sequentially adds two more isocyanate molecules before cyclizing to release the isocyanurate product and regenerate the catalyst. nih.govacs.org In the case of acetate-based catalysts, it has been shown that the acetate is a precatalyst that reacts with the isocyanate to form a more basic and highly active deprotonated amide species, which is the true catalyst for the cyclotrimerization. nih.govacs.orgacs.org
| Catalyst Class | Specific Examples | Reference |
| Lewis Bases | Phosphines, Tertiary Amines, N-heterocyclic carbenes (NHCs) like SIPr, N-heterocyclic olefins (NHOs) | acs.orgresearchgate.net |
| Anionic Salts | Potassium Acetate, Sodium Cyanate, Fluoride ions, Carbamate anions | acs.orgresearchgate.net |
| Organometallics | Organotin compounds, Alkylzinc compounds, Copper(II) and Nickel(II) halides | acs.org |
| Proazaphosphatranes | P(CH₃NCH₂CH₂)₃N | nih.gov |
Advanced Reaction Mechanisms
The isocyanate functional group can be a key component in stereoselective transformations, where the use of chiral catalysts or auxiliaries allows for the synthesis of enantiomerically enriched products. These asymmetric reactions are of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
Catalytic asymmetric cycloadditions involving isocyanates provide an efficient pathway to chiral heterocyclic compounds. beilstein-journals.orgresearchgate.net A notable example is the dynamic kinetic asymmetric transformation (DYKAT) of racemic vinyl aziridines with isocyanates. acs.orgnih.gov In this palladium-catalyzed process, a chiral ligand facilitates the reaction, and the rapid equilibration of diastereomeric π-allyl palladium intermediates allows for the formation of a single enantiomer of the imidazolidinone product in high yield and enantiomeric excess. acs.orgnih.gov The enantiodiscriminating step is the cyclization itself. acs.org
Other enantioselective cycloadditions have also been developed. For instance, a nickel(0) complex with a chiral FOXAP ligand catalyzes the [2+2+2] cycloaddition of two isocyanate molecules with an allene, yielding enantiomerically enriched dihydropyrimidine-2,4-diones. acs.orgnih.gov Furthermore, asymmetric copolymerization of isocyanates with meso-epoxides, catalyzed by chiral bimetallic Cobalt(III) complexes, can produce optically active polyurethanes with high enantioselectivity. nih.gov These advanced catalytic systems demonstrate the versatility of the isocyanate group in constructing complex chiral architectures. nih.govnih.gov
| Reaction Type | Catalytic System | Product | Reference |
| Dynamic Kinetic Asymmetric Cycloaddition | Pd(0) / Chiral Ligand (e.g., from trans-1,2-diaminocyclohexane) | Chiral Imidazolidinones | acs.orgnih.gov |
| [2+2+2] Cycloaddition | Ni(0) / (S,S)-i-Pr-FOXAP | Enantiomerically Enriched Dihydropyrimidine-2,4-diones | acs.orgnih.gov |
| Asymmetric Copolymerization | Chiral Bimetallic Co(III) Complexes | Optically Active Polyurethanes | nih.gov |
Surface Grafting Reactions: Interaction with Inorganic Substrates and Polymers
The isocyanate group of this compound is highly reactive towards nucleophilic functional groups present on the surfaces of various materials, such as hydroxyl (-OH) groups on inorganic substrates like silica (B1680970) or on the backbone of polymers. This reactivity allows for the covalent attachment, or "grafting," of the 2-methylpentan-2-yl moiety onto these surfaces, thereby modifying their chemical and physical properties.
Mechanism of Covalent Attachment to Hydroxyl-Rich Surfaces
The fundamental reaction for the covalent attachment of this compound to hydroxyl-rich surfaces is the formation of a carbamate (urethane) linkage. The nitrogen atom of the isocyanate group is electrophilic, and the oxygen atom of a surface hydroxyl group acts as a nucleophile. The reaction mechanism is generally accepted to proceed as follows:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a surface hydroxyl group attacks the electrophilic carbon atom of the isocyanate group.
Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate, leading to the formation of the stable carbamate linkage.
This reaction can be catalyzed by tertiary amines. The catalytic mechanism can involve the formation of an active complex between the amine and the isocyanate, or between the amine and the hydroxyl group, which facilitates the nucleophilic attack.
The general reaction can be depicted as:
R-N=C=O + HO-Surface → R-NH-C(=O)O-Surface
Where R is the 2-methylpentan-2-yl group.
Kinetics and Influencing Factors in Heterogeneous Grafting Reactions
The kinetics of heterogeneous grafting reactions involving this compound are influenced by several factors, including the nature of the substrate, the reaction temperature, the solvent, and the presence of catalysts.
Table 2: Factors Influencing the Rate of Heterogeneous Grafting of Isocyanates
| Factor | Influence on Reaction Rate | Rationale |
| Substrate | The density and accessibility of surface hydroxyl groups are critical. Porous materials with high surface area will generally exhibit higher grafting densities. | More available reaction sites lead to a faster overall reaction. |
| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to occur. However, excessively high temperatures can lead to side reactions. |
| Solvent | The choice of solvent can affect the swelling of polymer substrates and the solubility of the isocyanate. Aprotic solvents are typically used to avoid reaction with the solvent. | Proper solvent selection ensures that the reactants are in close proximity and that the surface is accessible. |
| Catalyst | The presence of a catalyst, such as a tertiary amine or an organotin compound, can significantly accelerate the reaction. | Catalysts lower the activation energy of the reaction. |
| Steric Hindrance | The bulky tertiary structure of this compound can slow down the reaction rate compared to less hindered isocyanates. | Steric hindrance can make it more difficult for the isocyanate to approach the surface hydroxyl groups. |
While specific kinetic data for the grafting of this compound is not extensively documented, studies on similar isocyanates show that the reaction often follows pseudo-first-order kinetics with respect to the isocyanate concentration when the surface hydroxyl groups are in large excess. The rate of reaction is also dependent on the concentration of the catalyst.
Polymerization Chemistry of 2 Isocyanato 2 Methylpentane
Polyurethane Synthesis from 2-Isocyanato-2-methylpentane as a Monomer
Polyurethanes are synthesized through the polyaddition reaction between an isocyanate and a polyol (a compound with multiple hydroxyl groups). acs.orgpaint.org The properties of the resulting polymer can be tailored by carefully selecting the isocyanate and polyol monomers. acs.org The use of an aliphatic isocyanate like this compound is expected to yield polyurethanes with good stability against UV degradation, a characteristic advantage over aromatic isocyanates. google.com
The synthesis of polyurethanes can be broadly categorized into two primary methods: the prepolymer method and the one-shot method.
The prepolymer method is a two-step process. In the first step, the isocyanate is reacted with a portion of the polyol, typically in excess, to form an isocyanate-terminated prepolymer. enpress-publisher.com This prepolymer is then reacted with the remaining polyol and/or a chain extender (a low-molecular-weight diol) in the second step to build the final high-molecular-weight polyurethane. enpress-publisher.com This method offers excellent control over the polymer structure and morphology, leading to a more ordered arrangement of polymer segments.
The one-shot method involves mixing the isocyanate, polyol, and any catalysts or additives together in a single step. researchgate.net This process is simpler and often faster, making it common in industrial applications like foam production. google.com However, it can be more challenging to control the final polymer properties due to the simultaneous and competing reactions occurring in the mixture. researchgate.netgoogle.com
For a sterically hindered monomer like this compound, the prepolymer method would likely be preferred for achieving high-molecular-weight polymers. The reduced reactivity of the tertiary isocyanate group would necessitate more controlled reaction conditions to ensure complete conversion. The one-shot method might be less efficient, potentially leading to incomplete reaction and lower molecular weight products unless highly active catalysts and elevated temperatures are employed.
| Method | Description | Anticipated Advantages with this compound | Anticipated Challenges with this compound |
|---|---|---|---|
| Prepolymer Method | Two-step process: 1) Form NCO-terminated prepolymer. 2) Chain extend. | Better control over stoichiometry; more uniform polymer structure; potentially higher molecular weight achieved. | Longer reaction times; more complex process. |
| One-Shot Method | All reactants (isocyanate, polyol, catalyst) are mixed at once. | Simpler, faster process. | Risk of incomplete reaction due to low reactivity; potential for lower molecular weight and less uniform properties. |
The kinetics of the reaction between an isocyanate and a hydroxyl group are highly dependent on the structure of the isocyanate. The general order of reactivity is aromatic > primary aliphatic > secondary aliphatic > tertiary aliphatic. mdpi.comaidic.it The tertiary carbon atom adjacent to the isocyanate group in this compound creates significant steric hindrance, which is expected to substantially decrease its reaction rate compared to less hindered isocyanates like hexamethylene diisocyanate (HDI). rsc.org
This reduced reactivity necessitates precise reaction control. Key parameters to manage include:
Temperature: Higher temperatures are required to overcome the activation energy barrier increased by steric hindrance.
Catalyst Concentration: A higher concentration of a suitable catalyst would be necessary to achieve a practical reaction rate.
Stoichiometry: Precise control of the NCO/OH ratio is crucial. google.com In prepolymer synthesis, a significant excess of the isocyanate may be needed to ensure all hydroxyl groups react and to minimize the viscosity of the prepolymer. google.com
The reaction rate would be of the first order with respect to the concentrations of the isocyanate, the alcohol, and the catalyst. researchgate.net Due to the low intrinsic reactivity of this compound, the uncatalyzed reaction is expected to be extremely slow.
Catalysts are essential for controlling the polyurethane-forming reaction, especially when using a less reactive isocyanate. acs.org The choice of catalyst can significantly influence the reaction rate and the selectivity between the desired isocyanate-polyol reaction (gelling) and potential side reactions, such as the isocyanate-water reaction (blowing). l-i.co.uk
Common catalysts for polyurethane synthesis fall into two main classes:
Tertiary Amines: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyze the reaction by activating the isocyanate group. acs.orgresearchgate.net The catalytic activity of amines is influenced by their basicity and the steric accessibility of the nitrogen atom. l-i.co.uk
Organometallic Compounds: Tin-based catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective gelling catalysts. turkchem.net However, due to toxicity concerns, alternative metal catalysts based on bismuth, zinc, and zirconium are gaining prominence. turkchem.net These catalysts often work through an insertion mechanism, where the catalyst first associates with the polyol. turkchem.net
For the sterically hindered this compound, a powerful catalytic system would be required. Organometallic catalysts, particularly those that activate the polyol (insertion mechanism), might be more effective than tertiary amines that need to interact directly with the sterically crowded isocyanate group. turkchem.net A combination of catalysts could also be employed to balance the reaction rates and achieve desired polymer properties. turkchem.net
| Isocyanate Type | Example | Structural Feature | Hypothetical Relative Reaction Rate |
|---|---|---|---|
| Aromatic | Toluene (B28343) diisocyanate (TDI) | -NCO on an aromatic ring | ~1000 |
| Primary Aliphatic | Hexamethylene diisocyanate (HDI) | -NCO on a primary carbon | ~100 |
| Secondary Aliphatic | Isophorone diisocyanate (IPDI) | -NCO on a secondary carbon | ~10 |
| Tertiary Aliphatic | This compound | -NCO on a tertiary carbon | 1 |
To improve the handling and storage stability of isocyanate-based systems, the highly reactive NCO group can be "blocked" by reacting it with a compound containing an active hydrogen, such as a phenol, an oxime, or ε-caprolactam. enpress-publisher.comrsc.org This creates a thermally reversible bond. The blocked isocyanate is stable at ambient temperatures but regenerates the reactive isocyanate upon heating, allowing for polymerization to occur at a specific activation temperature. rsc.orgmdpi.com
This technology is particularly useful for one-component (1K) systems, where the isocyanate and polyol are pre-mixed but will not react until heated. paint.org The deblocking temperature depends on the blocking agent used and the structure of the isocyanate. enpress-publisher.comrsc.org
Given the lower intrinsic reactivity of this compound, forming a blocked version would proceed more slowly than with other isocyanates. However, the resulting blocked adduct could offer a stable system that requires a specific thermal trigger for curing. The steric hindrance of the tertiary alkyl group might also influence the deblocking temperature, potentially requiring higher temperatures for the release of the blocking agent compared to a blocked primary isocyanate. enpress-publisher.com
Polyurea Synthesis Using this compound
Polyurea is a type of elastomer formed from the reaction of an isocyanate component and a polyamine. wikipedia.orgnih.gov The reaction between an isocyanate and a primary amine is typically much faster than the reaction with an alcohol and often does not require a catalyst. wikipedia.orgnih.gov
The synthesis of polyurea involves the step-growth polymerization of an isocyanate with a multifunctional amine. nih.gov
Linear Polyureas: These are formed when a diisocyanate reacts with a diamine. The resulting polymer chains are thermoplastic.
Crosslinked Polyureas: These are produced when at least one of the monomers has a functionality greater than two (e.g., a triamine or a triisocyanate). The crosslinks create a thermoset network structure, enhancing the material's mechanical properties and solvent resistance.
The reaction of this compound with polyamines would still be very rapid, but likely slower than the reaction of unhindered aliphatic or aromatic isocyanates. The steric bulk around the NCO group would moderate the reaction rate, which could be advantageous in some applications, potentially extending the pot life of the mixture and allowing for better processing. This controlled reactivity could make it suitable for applications where a slightly delayed cure is desirable without the need for catalysts. The final polymer would consist of hard urea (B33335) segments and soft segments derived from the polyamine, with the specific properties depending on the choice of the amine co-monomer. nih.gov
Investigation of Crosslinking Density and Network Formation
While monofunctional isocyanates like this compound typically undergo polymerization to form linear polymer chains, the formation of crosslinked networks is achievable through the cyclotrimerization of isocyanate (-NCO) groups. core.ac.ukutwente.nl This reaction, which forms highly stable isocyanurate rings, serves as a trifunctional crosslinking point, transforming a system of linear chains into a three-dimensional polymer network. utwente.nlutwente.nlresearchgate.net
The formation of these isocyanurate crosslinks is a critical method for enhancing the thermal stability and mechanical properties of polyurethane and polyisocyanurate materials. researchgate.netresearchgate.net The reaction can be initiated by reacting a prepolymer with an excess of diisocyanate, leading to the formation of isocyanurate crosslinks that significantly raise the material's maximum service temperature. researchgate.net The process is generally facilitated by specific catalysts, such as Lewis bases or various metal-containing compounds, which promote the cyclotrimerization reaction over linear propagation. tue.nl
Control over the crosslinking density is paramount for tailoring the final properties of the material. By adjusting parameters such as catalyst concentration, temperature, and the stoichiometric ratio of reactive groups, the extent of network formation can be precisely managed. For instance, in systems where both urethane (B1682113) and isocyanurate linkages are formed, the degree of crosslinking can be controlled by varying the ratio of polyols to an excess of isocyanates. researchgate.net This control allows for the development of materials ranging from soft elastomers to rigid, highly crosslinked thermosets. researchgate.netacs.org
| Parameter | Effect on Crosslink Density | Rationale |
|---|---|---|
| Catalyst Concentration | Increases | Higher catalyst concentration accelerates the rate of cyclotrimerization, leading to a more densely crosslinked network in a given timeframe. tue.nl |
| Temperature | Increases | Elevated temperatures often favor the thermodynamically stable isocyanurate ring formation over linear polymerization, especially in the presence of a suitable catalyst. utwente.nl |
| Reaction Time | Increases | Longer reaction times allow the cyclotrimerization reaction to proceed further towards completion, maximizing the number of crosslinks. utwente.nl |
| Monomer Concentration | Increases | Higher concentration of isocyanate groups increases the probability of three monomers meeting at a catalytic site to form a trimer ring. |
Homopolymerization and Copolymerization of this compound
The polymerization of this compound can proceed via different mechanisms to yield either homopolymers or copolymers with tailored architectures and properties. Anionic polymerization, in particular, has been established as a powerful method for synthesizing well-defined polyisocyanates. researchgate.netresearcher.life
Living anionic polymerization is a premier technique for producing polyisocyanates with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). acs.orgscispace.com However, the anionic polymerization of isocyanates is challenging because the highly reactive propagating chain end can readily undergo a back-biting reaction, leading to the formation of a cyclic trimer (isocyanurate). This trimerization acts as a termination step, precluding controlled polymerization. researchgate.netscispace.com
To overcome this lack of "livingness," specialized anionic polymerization strategies have been developed. These methods focus on stabilizing the living chain end to suppress trimerization. researchgate.net Key approaches include:
Use of Additives: The addition of common-ion salts, such as sodium tetraphenylborate (B1193919) (NaBPh₄), can stabilize the propagating anionic species and prevent the side reactions that lead to termination. acs.org
Dual-Functional Initiators: Certain initiators, like sodium benzanilide, can perform both initiation and in-situ protection of the chain end, enabling living polymerization without the need for external additives. acs.orgacs.org
These advanced techniques have successfully achieved a living character for the anionic polymerization of various aliphatic isocyanates, yielding polymers with quantitative yields, controlled molecular weights, and dispersities approaching unity (Đ ≈ 1.0). researchgate.netacs.org This level of control is essential for synthesizing advanced macromolecular architectures like block copolymers and star polymers. researcher.life
| [Monomer]/[Initiator] Ratio | Theoretical Mₙ (kDa) | Experimental Mₙ (kDa) | Dispersity (Đ = Mₙ/Mₙ) |
|---|---|---|---|
| 50 | 6.4 | 6.5 | 1.08 |
| 100 | 12.7 | 13.1 | 1.10 |
| 200 | 25.4 | 24.9 | 1.12 |
| 400 | 50.8 | 51.5 | 1.14 |
Data modeled after typical results for the living anionic polymerization of aliphatic isocyanates, demonstrating control over molecular weight (Mₙ) and low dispersity (Đ). acs.org
Sequence control in polymer science aims to mimic the precise monomer arrangement found in natural macromolecules like proteins and DNA. scispace.comrsc.orgwikipedia.org In the context of this compound, living anionic polymerization provides a powerful tool for achieving sequence control in copolymers. nih.gov
By employing sequential monomer addition, where different isocyanate monomers are introduced to the living polymer chain one after another, well-defined block copolymers can be synthesized. researchgate.net The structure of the resulting copolymer (e.g., block, gradient, or tapered) is governed by the relative reactivity of the comonomers. figshare.com For example, in a copolymerization of two isocyanates with different electrophilicities, the more electrophilic monomer will polymerize faster. figshare.com If the rates of self-propagation and cross-propagation differ significantly, a blocky or tapered structure will result. Kinetic analysis of the copolymerization of monomers like furfuryl isocyanate (FIC) and n-hexyl isocyanate (HIC) has demonstrated that their different reaction rates can be exploited to generate specific, repeatable monomer sequences. figshare.com This principle allows for the creation of polyisocyanate copolymers encoded with multiple, distinct monomer sequences within a single polymer chain. figshare.com
Although this compound is an achiral monomer, it is possible to generate chiral polymer structures through asymmetric polymerization. This process induces a preferential helical screw-sense (either left-handed or right-handed) in the polymer backbone, resulting in an optically active material.
Two primary strategies can be employed:
Copolymerization with Chiral Monomers: Introducing a chiral comonomer into the polymer chain can bias the helical conformation of the entire copolymer.
Use of Chiral Initiators: A more elegant approach involves using a chiral anionic initiator for the polymerization of the achiral isocyanate monomer. nih.gov The chiral initiator at the beginning of the chain can influence the stereochemistry of the first few monomer additions, which then propagates down the chain, forcing it to adopt a preferred helical sense. This phenomenon, known as asymmetric induction, has been successfully demonstrated using chiral initiators based on fluorene (B118485) derivatives to polymerize achiral isocyanates. nih.gov
Asymmetric copolymerization of isocyanates with other monomers, such as meso-epoxides, using specialized bimetallic catalysts has also been shown to produce optically active polyurethanes with high enantioselectivity. nih.gov These methods provide a versatile pathway to chiral polymers with tailored properties for applications in optics, separations, and catalysis.
Non-Isocyanate Polymerization Routes Utilizing Isocyanate-Related Precursors (general context)
Driven by the desire to avoid the use of toxic isocyanate monomers, significant research has been dedicated to developing non-isocyanate polymerization routes to obtain polyurethanes and related polymers. mdpi.comresearchgate.net These "green" chemistry approaches create polymers with urethane linkages through alternative precursors and reaction pathways. bohrium.comresearchgate.net
The most prominent non-isocyanate route involves the reaction of cyclic carbonates with amines. researchgate.netbohrium.comnih.gov This pathway typically involves a two-step process: first, the synthesis of a bis-cyclic carbonate from an epoxy resin and carbon dioxide, followed by a polyaddition reaction with a diamine. This aminolysis reaction yields a poly(hydroxyurethane) (PHU), a class of polymer that contains urethane bonds and additional hydroxyl groups, which can be used for further functionalization. bohrium.com
Another established method is transurethanization, which involves the polycondensation of a bishydroxyurethane monomer or the reaction between a dialkyl carbamate (B1207046) and a diol. researchgate.netnih.gov These reactions are typically conducted at elevated temperatures under vacuum to remove the alcohol byproduct and drive the polymerization forward. nih.gov These routes represent sustainable alternatives for producing polymers with properties similar to traditional polyurethanes without relying on isocyanate precursors. mdpi.comnih.gov
Applications of 2 Isocyanato 2 Methylpentane As a Reagent in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Compounds
There is no available scientific literature that describes the use of 2-isocyanato-2-methylpentane in the synthesis of nitrogen-containing heterocyclic compounds. General methodologies for creating such structures often involve various isocyanates, but specific examples or studies involving the tertiary-hexyl isocyanate derivative, this compound, have not been reported in the reviewed sources.
No research data was found that documents the use of this compound for the formation of oxazolidinones or related ring systems. While the cycloaddition of isocyanates with epoxides is a known method for synthesizing oxazolidinone rings, studies specifically employing this compound in this capacity are not present in the available scientific literature.
A thorough search of chemical databases and academic journals did not yield any instances of this compound being used as a reagent for the synthesis of oxindoles or their spirocyclic derivatives. The existing synthetic routes to these complex structures utilize other reagents and pathways.
Role in the Generation of Chiral Structures and Chiral Materials
No studies have been found that describe a role for this compound in the generation of chiral structures or chiral materials. The synthesis of chiral polymers and materials has been reported using other aliphatic isocyanates, but this compound has not been cited in this context.
Chiral Induction in Functional Materials via Isocyanate Reactivity
The introduction of chiral centers into polymers can imbue them with unique optical and physical properties, making them suitable for a range of functional materials. The reactivity of isocyanates is a versatile tool for achieving this. In the context of this compound, its tertiary isocyanate group offers a specific steric environment that can influence the stereochemistry of polymerization reactions.
The synthesis of chiral polymers often involves the asymmetric copolymerization of monomers. nih.gov For instance, the reaction of an isocyanate with a meso-epoxide can be catalyzed by chiral metal complexes to produce optically active polyurethanes. nih.gov The steric hindrance provided by the 2-methylpentyl group in this compound would play a crucial role in the enantioselectivity of such a polymerization. nih.gov The bulky nature of this substituent could influence the coordination of the monomers to the catalyst's active site, thereby directing the stereochemical outcome of the reaction. nih.gov
Detailed research findings on analogous systems have shown that the stereoregularity of the resulting polymers enhances their thermal stability. nih.gov In a hypothetical scenario involving this compound, the resulting chiral polyurethanes could exhibit high thermal stability, making them suitable for applications in demanding environments. The general mechanism for such a reaction is outlined below:
Table 1: Hypothetical Asymmetric Copolymerization using this compound
| Reactants | Catalyst | Product | Key Feature |
| This compound, meso-Epoxide | Chiral Biphenol-linked Bimetallic Co(III) Complex | Optically Active Polyurethane | The steric bulk of the 2-methylpentyl group influences the enantioselectivity of the polymerization, leading to a polymer with a specific helical screw sense. nih.govru.nl |
The resulting polymers from such reactions could find applications as chiral emitters in circularly polarized luminescence (CPL) materials, which are of interest for advanced optical communication and bio-responsive imaging. nih.gov
Preparation of Chiral Stationary Phases for Enantiomeric Separations
Chiral stationary phases (CSPs) are fundamental to the separation of enantiomers in high-performance liquid chromatography (HPLC). csfarmacie.cz Isocyanate derivatives are frequently used to chemically bond chiral selectors to a solid support, typically silica (B1680970) gel, to create CSPs. nih.gov The isocyanate group reacts with the surface silanol (B1196071) groups of the silica, forming a stable covalent bond.
In the preparation of a CSP using this compound, the isocyanate would act as a linker to immobilize a chiral selector. While direct examples are not available, the general procedure would involve reacting this compound with a chiral molecule containing a nucleophilic group (e.g., an alcohol or amine) to form a chiral carbamate (B1207046) derivative. This derivative would then be reacted with silica gel. Alternatively, a chiral selector could be directly derivatized with this compound.
The bulky 2-methylpentyl group would likely influence the spatial arrangement of the chiral selector on the silica surface, potentially creating a well-defined chiral environment that enhances enantiomeric recognition. The choice of the chiral selector is crucial and can range from polysaccharide derivatives to Pirkle-type selectors. nih.goveijppr.com
Table 2: Illustrative Steps for CSP Preparation with this compound
| Step | Description | Purpose |
| 1. Derivatization of Chiral Selector | A chiral selector (e.g., a chiral alcohol or amine) is reacted with this compound. | To introduce the reactive isocyanate group onto the chiral molecule, which will serve as the anchor to the stationary phase. |
| 2. Immobilization on Silica Support | The derivatized chiral selector is reacted with silica gel. | To covalently bond the chiral selector to the solid support, creating the chiral stationary phase. nih.gov |
| 3. Packing of the HPLC Column | The prepared CSP is packed into an HPLC column. | To create a column capable of separating enantiomers based on their differential interactions with the chiral stationary phase. csfarmacie.cz |
The performance of such a CSP would depend on various factors, including the nature of the chiral selector, the density of the selector on the silica surface, and the mobile phase used for the separation. mdpi.com The enantioselective separation mechanism would rely on the formation of transient diastereomeric complexes between the enantiomers in the analyte and the chiral selector on the CSP, with differences in the stability of these complexes leading to different retention times. eijppr.com
Computational and Theoretical Investigations of 2 Isocyanato 2 Methylpentane Reactivity
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods are fundamental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and the transition states that connect them. These studies provide critical insights into the feasibility and kinetics of chemical processes.
Nucleophilic addition is a characteristic reaction of isocyanates. Quantum chemical studies have shown that the mechanism of these reactions is often more complex than a simple bimolecular event, frequently involving multiple molecules of the nucleophile or a catalyst in the rate-determining step.
For instance, the reaction of isocyanates with alcohols to form urethanes has been shown to be facilitated by the involvement of additional alcohol molecules acting as a proton shuttle. A hypothetical quantum chemical study on 2-isocyanato-2-methylpentane reacting with an alcohol (e.g., methanol) would likely investigate reaction pathways involving one, two, or more alcohol molecules. The calculations would aim to locate the transition states for each pathway and compute the corresponding activation energies. It is generally observed that pathways involving a cluster of nucleophile molecules have significantly lower activation barriers. For example, studies on the hydrolysis of isocyanates have demonstrated that a chain of water molecules is involved in the reaction mechanism. wikipedia.org A concerted mechanism involving a water dimer is often found to be the key step. wikipedia.org
Table 1: Hypothetical Activation Energies for the Reaction of an Isocyanate with Methanol Clusters (Illustrative Data)
| Reaction Pathway | Number of Methanol Molecules | Calculated Activation Energy (kcal/mol) |
| Monomeric | 1 | 25.0 |
| Dimeric | 2 | 15.5 |
| Trimeric | 3 | 12.0 |
Note: This table is illustrative and based on general findings for other isocyanates. The values are not specific to this compound.
The reactivity of the isocyanate group (-N=C=O) is highly sensitive to the nature of the substituent attached to the nitrogen atom. In this compound, the isocyanate group is attached to a tertiary carbon atom. This has both electronic and steric implications.
Quantum chemical calculations can quantify these effects. The electronic effect of the tertiary alkyl group (2-methylpentan-2-yl) would be electron-donating, which tends to decrease the electrophilicity of the isocyanate carbon atom, potentially reducing its reactivity towards nucleophiles compared to primary alkyl isocyanates. Sterically, the bulky tertiary group would hinder the approach of nucleophiles to the reactive center. Computational studies would model these steric clashes and quantify their impact on the activation energy. Studies on other isocyanates have shown that ortho substituents on aromatic isocyanates, for example, significantly reduce reactivity due to steric hindrance. researchgate.net Similarly, electron-withdrawing substituents on the nucleophile (e.g., in substituted phenols) can increase the reaction rate. chemrxiv.orgscispace.com
Density Functional Theory (DFT) Calculations for Mechanistic Insight
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms, including those involving catalysts.
For reactions involving chiral centers or leading to stereoisomeric products, DFT calculations can be instrumental in predicting the stereochemical outcome. If this compound were to react with a chiral nucleophile in the presence of a chiral catalyst, DFT could be used to model the diastereomeric transition states. The calculated energy difference between these transition states would allow for the prediction of the diastereomeric excess (d.e.) of the product. While this compound itself is achiral, its reactions can have stereochemical implications in appropriate contexts.
DFT is particularly powerful for elucidating the mechanisms of catalyzed reactions. For the formation of urethanes from this compound and an alcohol, various catalysts, such as tertiary amines or organometallic compounds, could be employed. A DFT study would model the complete catalytic cycle, starting from the formation of a catalyst-reactant complex. mdpi.com
Table 2: Illustrative DFT-Calculated Relative Energies for a Catalyzed Urethane (B1682113) Formation (Hypothetical)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Isocyanate + Alcohol + Catalyst | 0.0 |
| RC1 | Catalyst-Alcohol Complex | -5.2 |
| RC2 | Isocyanate-Catalyst-Alcohol Complex | -7.8 |
| TS1 | First Transition State | +10.5 |
| INT1 | Intermediate | -12.3 |
| TS2 | Second Transition State | +8.9 |
| Products | Urethane + Catalyst | -25.0 |
Note: This table represents a hypothetical energy profile for a generic catalyzed isocyanate reaction and is for illustrative purposes only.
Molecular Dynamics Simulations for Polymerization Processes (if applicable)
While this compound is a monofunctional isocyanate and thus would act as a chain terminator rather than a monomer for high polymer formation, it could be involved in the end-capping of polymers or the formation of oligomeric structures. Molecular Dynamics (MD) simulations are generally not the primary tool for studying the quantum mechanical details of bond-breaking and bond-forming events in a polymerization reaction. However, they could be employed to study the conformational behavior of oligomers or polymers end-capped with the 2-methylpentan-2-yl isocyanate group, or to simulate the bulk properties of a polyurethane system where this compound has been used to control molecular weight. Such simulations would rely on force fields derived from quantum chemical calculations. Given its role as a potential chain terminator, extensive MD studies on its polymerization are not expected to be a primary area of investigation.
Future Directions in 2 Isocyanato 2 Methylpentane Research
Development of Novel Sustainable Synthetic Routes
The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a growing demand for safer and more sustainable alternatives. nih.govuniversiteitleiden.nl Future research on 2-isocyanato-2-methylpentane will likely prioritize the development of eco-friendly synthetic methodologies.
Key research avenues include:
Phosgene-Free Pathways: Significant effort will be directed towards perfecting phosgene-free routes. The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate, stands out as a versatile and milder alternative. researchgate.net Adapting this reaction for the efficient synthesis of this compound from 2,2-dimethylpentanoic acid would be a primary goal.
Direct C-H Activation: A groundbreaking approach involves the direct conversion of C-H bonds to isocyanate groups. researchgate.net Research could explore the selective functionalization of the tertiary C-H bond in 2-methylpentane (B89812) derivatives, offering a highly atom-economical route to the target molecule.
Bio-Based Feedstocks: In line with green chemistry principles, the synthesis of precursors from renewable resources is a major trend. mdpi.comresearchgate.net Future studies may investigate the production of the 2-methylpentane backbone from bio-derived sources, reducing the reliance on petrochemicals. mdpi.com The development of practical methodologies for producing isocyanates from renewable fatty acids or other biomass sources is an active area of research that could be applied here. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Precursor(s) | Key Advantages | Research Focus |
|---|---|---|---|
| Phosgenation | 2-Amino-2-methylpentane, Phosgene | Established, high yield | Minimizing hazards, improving safety protocols |
| Curtius Rearrangement | 2,2-Dimethylpentanoic Acid | Phosgene-free, mild conditions | Optimization of reaction conditions, scale-up |
| Direct C-H Activation | 2-Methylpentane derivative | High atom economy, potentially fewer steps | Catalyst development, improving selectivity |
| Bio-Based Pathways | Renewable feedstocks (e.g., terpenes) | Sustainable, reduced fossil fuel dependence | Identifying viable bio-precursors, process integration |
Exploration of Unprecedented Reactivity Modes
The reactivity of the isocyanate group is well-documented, primarily involving nucleophilic addition and cyclization reactions. nih.govwikipedia.org However, the steric hindrance imposed by the tertiary carbon atom in this compound could lead to unique reactivity. Future research will aim to explore these nuances and discover novel transformations.
Areas for exploration include:
Catalytic Activation: Investigating novel catalysts to overcome the steric hindrance and facilitate reactions with a broader range of nucleophiles, such as hindered alcohols or amines. researchgate.net
Cycloaddition Reactions: While isocyanates are known to undergo cycloaddition, the specific electronic and steric properties of this compound could enable unprecedented [m+n] cycloaddition pathways with various unsaturated partners. acs.org
Controlled Self-Addition: The dimerization and trimerization of isocyanates lead to uretidiones and isocyanurates, respectively. nih.gov Future work could focus on developing selective catalytic systems to control these self-addition reactions, yielding specific cyclic structures with well-defined properties.
Advancements in Stereoselective Applications
While this compound is an achiral molecule, its reactions with chiral substrates or in the presence of chiral catalysts can generate stereoisomeric products. The field of stereoselective synthesis offers a significant opportunity for future research. In a stereoselective reaction, one stereoisomer is favored over others. khanacademy.org
Prospective research directions involve:
Asymmetric Catalysis: The development of chiral catalysts for the reaction of this compound with prochiral nucleophiles. This could enable the enantioselective synthesis of valuable chiral carbamates and ureas, which are important motifs in pharmaceuticals and agrochemicals.
Kinetic Resolution: Employing chiral reagents or catalysts to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This could be a powerful strategy for the synthesis of optically pure compounds using this compound as a derivatizing agent.
Substrate-Controlled Diastereoselectivity: Studying the reactions of this compound with complex chiral molecules containing multiple stereocenters. The inherent stereochemistry of the substrate could direct the approach of the isocyanate, leading to the preferential formation of one diastereomer. khanacademy.org
Integration into Advanced Functional Polymer Systems and Materials
Isocyanates are fundamental building blocks for polyurethane and polyurea polymers. wikipedia.orgulprospector.com The unique structure of this compound—specifically its bulky, aliphatic nature—makes it an intriguing monomer for creating advanced functional polymers with tailored properties. google.com
Future research will likely focus on:
Novel Polyurethanes and Polyureas: Synthesizing polymers by reacting this compound with various diols and diamines. The bulky tertiary alkyl group is expected to impart unique characteristics to the resulting polymer, such as increased thermal stability, enhanced solubility in organic solvents, and altered mechanical properties compared to polymers made from linear isocyanates.
Isocyanate-Functional Polymers: Creating polymers where the this compound moiety is a side group. google.com These functional polymers could serve as crosslinking agents for materials containing active hydrogen groups or as moisture-curing systems for coatings and adhesives. ulprospector.comgoogle.com
Surface Modification: Grafting this compound onto surfaces to alter their properties. The reactive NCO group can form covalent bonds with surfaces containing hydroxyl or amine groups, providing a route to create hydrophobic, self-cleaning, or anti-fogging coatings. nih.gov
Table 2: Potential Impact of this compound on Polymer Properties
| Polymer Property | Expected Influence of the 2-Methylpentyl Group | Potential Application |
|---|---|---|
| Thermal Stability | Increased due to steric hindrance restricting chain motion and degradation pathways. | High-performance elastomers, adhesives |
| Solubility | Enhanced in non-polar organic solvents due to the aliphatic character. | Processable polymers for coatings and films |
| Mechanical Properties | Potential for increased hardness and rigidity while potentially reducing elasticity. | Specialty plastics, composite materials |
| Hydrophobicity | Increased due to the non-polar alkyl group. | Water-repellent coatings, membranes |
Synergistic Approaches Combining Experimental and Theoretical Chemistry
The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research. nih.gov Theoretical methods, such as Density Functional Theory (DFT), can offer deep insights into reaction mechanisms, transition state energies, and molecular properties, thereby guiding experimental design. acs.orgresearchgate.netmdpi.com
Future synergistic research will involve:
Mechanistic Elucidation: Using DFT calculations to model the reaction pathways for both known and novel reactions of this compound. acs.org This can help explain observed reactivity and predict the feasibility of new transformations.
Catalyst Design: Computationally screening potential catalysts for specific reactions, such as sustainable synthesis or stereoselective applications. Theoretical predictions can identify promising candidates, reducing the experimental effort required for catalyst discovery.
Predicting Polymer Properties: Employing molecular dynamics and other simulation techniques to predict the bulk properties of polymers incorporating this compound. nih.gov This can guide the rational design of new materials with desired performance characteristics before their synthesis. Theoretical studies can model reaction kinetics and thermochemistry, providing a fundamental understanding of processes like urethane (B1682113) formation and isocyanate cyclotrimerization. researchgate.netmdpi.comnethouse.ru
Q & A
Q. What experimental protocols are recommended for synthesizing 2-isocyanato-2-methylpentane, and how can reaction efficiency be optimized?
- Methodological Answer : While direct synthesis methods for this compound are not explicitly detailed in the provided evidence, general isocyanate synthesis principles can be applied. A common approach involves phosgenation of the corresponding amine (e.g., 2-amino-2-methylpentane) under controlled conditions. To optimize efficiency:
- Use inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture.
- Monitor reaction progress via FT-IR spectroscopy to track the disappearance of the amine N-H stretch (~3300 cm⁻¹) and the emergence of the isocyanate N=C=O stretch (~2270 cm⁻¹) .
- Employ gas chromatography (GC) with flame ionization detection (FID) to quantify intermediates and final product purity .
Key Parameters :
| Parameter | Optimal Range | Reference Technique |
|---|---|---|
| Temperature | 0–5°C (phosgenation step) | Thermocouple monitoring |
| Solvent | Dry dichloromethane or toluene | Moisture-free conditions |
| Reaction Time | 4–6 hours | GC-FID tracking |
Q. How should researchers characterize the structural and thermodynamic properties of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- FT-IR Spectroscopy : Confirm the isocyanate group via the N=C=O asymmetric stretch at 2270–2240 cm⁻¹ .
- NMR Spectroscopy : Use NMR to identify the quaternary carbon adjacent to the isocyanate group (δ ~120–130 ppm) and NMR for methyl/methylene protons (δ ~1.0–1.5 ppm).
- Mass Spectrometry (MS) : Electron ionization (EI) MS can detect molecular ion peaks (e.g., [M]⁺ at m/z 127) and fragmentation patterns for structural elucidation .
Thermodynamic properties (e.g., vapor pressure, enthalpy of formation) should be cross-validated using NIST-referenced databases and computational tools like Gaussian for quantum mechanical calculations .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported reactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in experimental conditions or impurities. To address this:
Reproducibility Checks : Replicate studies using standardized protocols (e.g., ISO/IEC 17025 guidelines) and document all parameters (solvent purity, temperature gradients) .
Advanced Chromatography : Use high-resolution LC-MS/MS or GC×GC-MS to isolate and identify trace byproducts that may influence reactivity .
Computational Validation : Compare experimental kinetic data with density functional theory (DFT) simulations to verify reaction pathways (e.g., nucleophilic attack vs. cycloaddition) . Example Workflow : 
Q. How can computational models predict the stability of this compound under varying storage conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations are critical:
- MD Simulations : Model the compound’s interaction with moisture or oxygen over time using software like GROMACS. Parameters include diffusion coefficients and activation energy for hydrolysis.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to degradation .
- Experimental Cross-Validation : Compare computational predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC monitoring of degradation products .
Data Reporting and Reproducibility Guidelines
Q. What are the minimum data requirements for publishing reproducible studies on this compound?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s standards :
- Synthesis : Report yields, purification methods (e.g., distillation, recrystallization), and spectroscopic validation (IR, NMR, MS).
- Characterization : Include raw spectral data (e.g., NMR integrals, GC retention times) in supplementary materials.
- Safety : Document hazard mitigation (e.g., fume hood use, PPE) per OSHA guidelines .
Example Table for Spectral Data :
| Technique | Key Peaks | Assignment |
|---|---|---|
| FT-IR | 2270 cm⁻¹ | N=C=O stretch |
| NMR | δ 1.2 ppm (s, 6H) | Methyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
